(1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid
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Overview
Description
(1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
(1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-amino-2-methylcyclopentane-1-carboxylic acid
- (1R,2R)-1-amino-2-propylcyclopentane-1-carboxylic acid
- (1R,2R)-1-amino-2-butylcyclopentane-1-carboxylic acid
Uniqueness
What sets (1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid apart from similar compounds is its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
309757-07-1 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
InChI Key |
VFTCZGKOTNJNAW-HTRCEHHLSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@@]1(C(=O)O)N |
Canonical SMILES |
CCC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
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